

Solubility of 2-Cyclopentylideneacetic Acid in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-cyclopentylideneacetic Acid

Cat. No.: B171205

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-cyclopentylideneacetic acid** in organic solvents. While specific quantitative solubility data for this compound is not readily available in published literature, this document outlines detailed experimental protocols for its determination. Furthermore, it discusses the potential applications of **2-cyclopentylideneacetic acid** in drug development, supported by an understanding of its synthesis and potential biological activity.

Introduction to 2-Cyclopentylideneacetic Acid

2-Cyclopentylideneacetic acid is an α,β -unsaturated carboxylic acid. This class of compounds is of significant interest in drug discovery due to their potential to interact with a variety of biological targets. The molecular structure, featuring a cyclopentyl group, imparts a degree of lipophilicity and conformational rigidity that can influence its pharmacokinetic and pharmacodynamic properties.^[1] While extensive biological activity data for **2-cyclopentylideneacetic acid** is limited, its structural similarities to known anti-inflammatory agents suggest potential in this therapeutic area.^[1]

Chemical Structure:

Physical and Chemical Properties:

Property	Value	Source
Molecular Formula	C7H10O2	PubChem
Molecular Weight	126.15 g/mol	[2]
Appearance	Solid (predicted)	-
pKa (predicted)	4.85 ± 0.10	ChemicalBook

Solubility Data

A thorough literature search did not yield specific quantitative solubility data for **2-cyclopentylideneacetic acid** in various organic solvents. However, the following table is provided as a template for researchers to populate with experimentally determined values using the protocols outlined in this guide. General qualitative observations indicate that, like many carboxylic acids, it is expected to be soluble in polar organic solvents such as chloroform and methanol.

Table 1: Quantitative Solubility of **2-Cyclopentylideneacetic Acid** in Organic Solvents at 25°C (Template)

Solvent	Molarity (mol/L)	Solubility (g/100 mL)
Methanol		
Ethanol		
Acetone		
Ethyl Acetate		
Dichloromethane		
Chloroform		
Toluene		
Heptane		

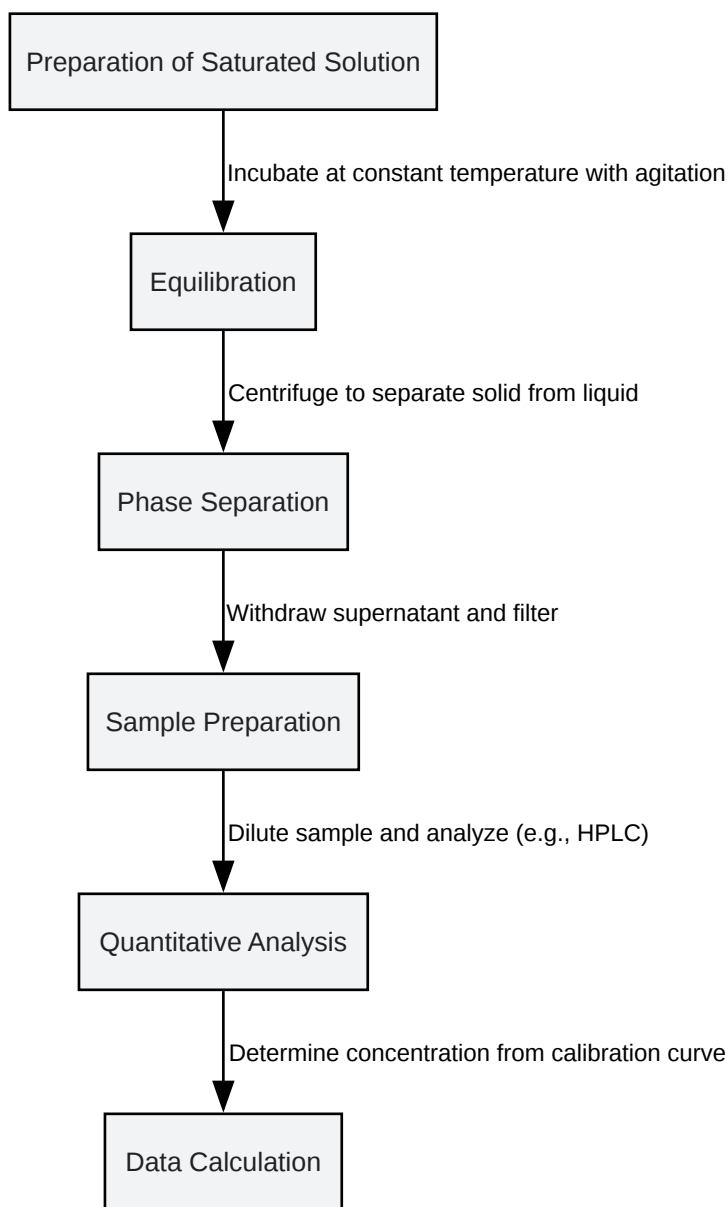
Experimental Protocols for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of **2-cyclopentylideneacetic acid** in organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Materials and Apparatus

- **2-Cyclopentylideneacetic acid** (solid)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- HPLC or UV-Vis spectrophotometer
- Syringe filters (e.g., 0.45 μm PTFE)

Experimental Workflow for Solubility Determination



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Caption: Experimental workflow for the determination of solubility.

Step-by-Step Procedure

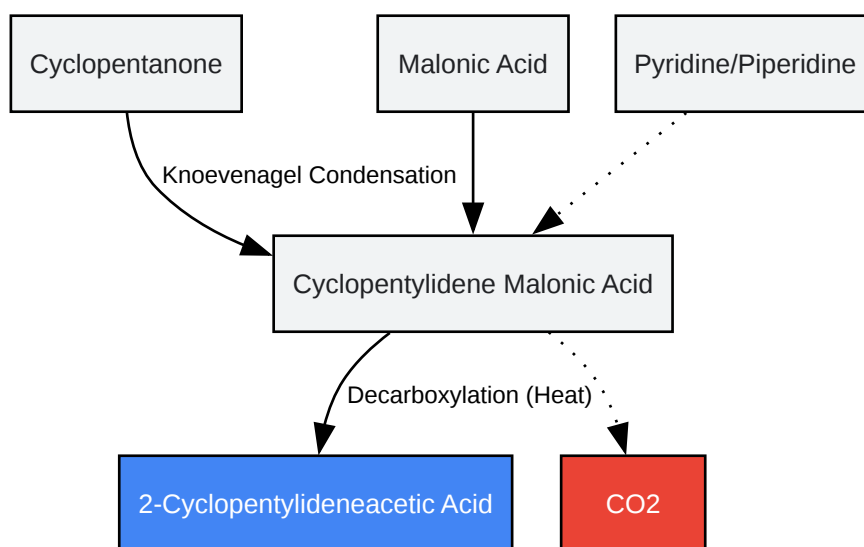
- **Preparation of Saturated Solution:** Add an excess amount of solid **2-cyclopentylideneacetic acid** to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

- **Equilibration:** Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid and liquid phases.
- **Sample Preparation:** Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent any undissolved microparticles from being transferred, pass the supernatant through a syringe filter.
- **Quantitative Analysis:** Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis). Analyze the diluted sample to determine the concentration of **2-cyclopentylideneacetic acid**. A pre-established calibration curve for the compound is required for this step.
- **Data Calculation:** Calculate the solubility of **2-cyclopentylideneacetic acid** in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mol/L or g/100 mL.

Synthesis of 2-Cyclopentylideneacetic Acid

A common method for the synthesis of α,β -unsaturated carboxylic acids like **2-cyclopentylideneacetic acid** is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, followed by decarboxylation.

Proposed Synthesis Pathway



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Caption: Proposed synthesis of **2-cyclopentylideneacetic acid**.

Applications in Drug Development

While direct applications of **2-cyclopentylideneacetic acid** in approved pharmaceuticals are not documented, its structural motifs are present in various biologically active molecules. The α,β -unsaturated carboxylic acid moiety is a known pharmacophore that can participate in Michael additions with biological nucleophiles, potentially leading to covalent inhibition of target proteins.

The structural similarity of **2-cyclopentylideneacetic acid** to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential as an anti-inflammatory agent.^[1] The propenoic acid substructure is a key feature in many compounds that inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.^[1] Therefore, **2-cyclopentylideneacetic acid** and its derivatives represent interesting candidates for further investigation in the development of novel anti-inflammatory drugs. Its solubility in various organic solvents is a critical parameter for formulation development, enabling its incorporation into different drug delivery systems.

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References

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